molecular formula C12H18N4 B2773369 N1-(1H-benzo[d]imidazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 924872-05-9

N1-(1H-benzo[d]imidazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B2773369
CAS No.: 924872-05-9
M. Wt: 218.304
InChI Key: AHVLSCXTMGXAJB-UHFFFAOYSA-N
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Description

N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of benzimidazole allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Scientific Research Applications

N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications:

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Research into benzimidazole derivatives is ongoing, with new compounds being synthesized and tested for various biological activities. For instance, new benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity . Future research may focus on developing benzimidazole derivatives with improved safety and efficacy for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 3-dimethylaminopropylamine in the presence of a suitable catalyst under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-N,N-dimethylamine
  • N-(1H-benzimidazol-2-yl)-N,N-diethylamine
  • N-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,2-diamine

Uniqueness

N’-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylpropane-1,3-diamine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-16(2)9-5-8-13-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVLSCXTMGXAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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